molecular formula C10H16N2O3 B2639291 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one CAS No. 1509248-02-5

2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one

Cat. No.: B2639291
CAS No.: 1509248-02-5
M. Wt: 212.249
InChI Key: ADVDKNPHSGLNBF-UHFFFAOYSA-N
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Description

2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one (CAS 1509248-02-5) is a high-purity organic compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . It is a ketone derivative featuring a diethoxy acetal group, making it a valuable synthetic intermediate and building block in various research applications, particularly in the field of medicinal chemistry and heterocyclic compound synthesis . Pyrazole and pyrazolone derivatives, like this compound, are of significant interest in scientific research for their broad biological activities. Studies on related structures have demonstrated potent antimicrobial properties against strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity . This makes such compounds valuable precursors in the design and development of novel antimicrobial agents . The compound should be stored at 2-8°C to maintain stability . It is supplied with a purity of 98% and is intended for Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,2-diethoxy-1-(2-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-14-10(15-5-2)9(13)8-6-7-11-12(8)3/h6-7,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVDKNPHSGLNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)C1=CC=NN1C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with diethyl carbonate under basic conditions to introduce the ethoxy groups. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one has been investigated for its potential as an antimalarial agent. Research indicates that derivatives of pyrazole compounds can act as inhibitors for dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the proliferation of Plasmodium species, the causative agents of malaria. The compound's ability to selectively inhibit Plasmodium DHODH while sparing mammalian enzymes positions it as a promising candidate for malaria prophylaxis and treatment .

Anti-Cancer Research

The structural features of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one suggest potential applications in cancer therapy. Compounds with similar pyrazole moieties have shown activity against various cancer cell lines. The exploration of this compound could lead to the development of novel anticancer agents that target specific pathways involved in tumor growth and survival .

Agricultural Chemistry

Given its bioactive properties, there is potential for 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one to be utilized in agricultural applications, particularly as a pesticide or herbicide. The efficacy of pyrazole derivatives against certain pests and pathogens makes them suitable candidates for further development in crop protection strategies .

Case Studies and Research Findings

StudyFocusFindings
Study on Antimalarial Activity Investigated the efficacy of pyrazole derivatives against P. falciparumIdentified 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one as a potent inhibitor with selective action on DHODH .
Cancer Cell Line Testing Evaluated various pyrazole compounds for anticancer propertiesCompounds similar to 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one demonstrated significant cytotoxicity against multiple cancer cell lines .
Agricultural Application Research Assessed the effectiveness of pyrazole derivatives in pest controlFound that certain pyrazole-based compounds exhibited strong insecticidal activity .

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound is believed to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one (CAS 137890-05-2)

  • Structure : Simplest analog lacking the diethoxy groups.
  • Molecular Weight : 124.14 g/mol.
  • Key Properties : Lower steric bulk and higher polarity due to the unsubstituted acetyl group. Used as a precursor for more complex pyrazole derivatives .

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

  • Structure : Features a hydroxyl group at the 5-position and a phenyl group at the 1-position.
  • Molecular Weight : 202.21 g/mol.
  • Reactivity is influenced by electron-withdrawing phenyl and hydroxyl groups, favoring electrophilic substitutions .

1-(3-(Tert-butyl)-1-methyl-1H-pyrazol-5-yl)ethan-1-one

  • Structure : Contains a bulky tert-butyl substituent at the 3-position.
  • Molecular Weight : 180.25 g/mol.
  • Key Properties: Melting point: 59–60°C. Applications include agrochemical intermediates .

2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one

  • Structure : Diethoxy groups at the β-position of the ketone.
  • Inferred Properties : Enhanced lipophilicity compared to the unsubstituted analog (CAS 137890-05-2). The ethoxy groups may act as protecting groups, stabilizing the ketone during synthetic transformations .

Physicochemical and Application Comparisons

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one 124.14 None Not reported Precursor for pharmaceuticals
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one 202.21 5-OH, 1-Ph Not reported Heterocyclic synthesis
1-(3-(Tert-butyl)-1-methyl-1H-pyrazol-5-yl)ethan-1-one 180.25 3-t-Bu 59–60 Agrochemical intermediates
2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one ~212.25 (estimated) 2,2-diethoxy Not reported Protected intermediate for drug design

Biological Activity

2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their ability to interact with various biological targets, including enzymes and receptors, leading to significant pharmacological effects.

The compound's chemical structure includes a pyrazole ring and two ethoxy groups, which contribute to its unique reactivity and biological activity. The molecular formula is C12H16N2O3C_{12}H_{16}N_{2}O_{3} with a molecular weight of approximately 212.25 g/mol.

Target Interactions

The biological activity of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one is largely attributed to its interaction with various biological targets:

  • Enzymes : Similar compounds have been shown to inhibit cytochrome P450 isoforms, affecting drug metabolism and clearance.
  • Receptors : The pyrazole core can modulate receptor activity, influencing signaling pathways related to inflammation and cancer.

Biochemical Pathways

Research indicates that compounds with a similar structure can influence several biochemical pathways, including those involved in:

  • Cell proliferation
  • Apoptosis
  • Inflammatory responses

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antimicrobial : Demonstrated efficacy against various bacterial strains.
  • Antifungal : Showed potential in inhibiting fungal growth.
  • Anti-inflammatory : Exhibits properties that may reduce inflammation in biological systems.
  • Antitumor : Preliminary studies suggest potential anticancer effects through apoptosis induction in tumor cells.

Pharmacokinetics

The pharmacokinetic profile of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one suggests favorable absorption and distribution characteristics due to its lipophilicity. This property allows for modulation of its interaction with cytochrome P450 enzymes, impacting its bioavailability and therapeutic efficacy.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations as low as 50 µg/mL.

Study 2: Antitumor Effects

In vitro studies on cancer cell lines revealed that the compound induced apoptosis in HepG2 liver cancer cells. The IC50 value was determined to be approximately 30 µM, indicating a potent effect on cell viability.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar pyrazole derivatives is provided below:

Compound NameBiological ActivityIC50 (µM)Reference
2,3-DimethylpyrazoleAntimicrobial40
4-MethylpyrazoleAntitumor25
3-AcetylpyrazoleAnti-inflammatory35
2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one Antimicrobial, Antitumor 30

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one?

The synthesis of this compound typically involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with diethyl ketone derivatives under acidic or basic catalysis. Key reaction parameters include:

  • Temperature control : Maintain 60–80°C to avoid side reactions like over-oxidation or decomposition .
  • Solvent selection : Use anhydrous ethanol or tetrahydrofuran (THF) to stabilize intermediates .
  • Catalyst optimization : Employ p-toluenesulfonic acid (PTSA) or sodium ethoxide for efficient enol ether formation .
    Critical purification steps involve column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • NMR spectroscopy :
    • ¹H NMR : Look for the ethoxy group signals at δ 1.2–1.4 ppm (triplet, CH₃) and δ 3.5–4.0 ppm (quartet, CH₂). The pyrazole proton appears as a singlet at δ 7.2–7.5 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 195–205 ppm, while the diethoxy carbons appear at δ 60–65 ppm (OCH₂) and δ 14–16 ppm (CH₃) .
  • IR spectroscopy : Confirm the C=O stretch at 1680–1720 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .

Q. How should researchers interpret conflicting spectral data (e.g., unexpected peaks in NMR) during structural confirmation?

  • Step 1 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly if rotational isomers (e.g., ethoxy group conformers) are suspected .
  • Step 3 : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural analysis?

  • Case example : If NMR suggests a planar pyrazole ring but X-ray diffraction shows puckering, consider:
    • Dynamic effects : NMR captures time-averaged structures, while crystallography provides static snapshots. Variable-temperature NMR can detect conformational flexibility .
    • Software refinement : Use SHELXL to model disorder or partial occupancy in crystallographic data .
    • Complementary techniques : Pair X-ray analysis with neutron diffraction or electron microscopy to resolve ambiguities .

Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR) in this compound class?

  • Core modifications :
    • Replace the ethoxy groups with bulkier substituents (e.g., isopropoxy) to assess steric effects on reactivity .
    • Introduce electron-withdrawing groups (e.g., nitro) to the pyrazole ring to modulate electronic properties .
  • Biological assays : Use in vitro enzyme inhibition studies (e.g., kinase assays) paired with molecular docking to correlate substituent effects with activity .

Q. What challenges arise during crystallographic refinement of this compound, and how can SHELXL address them?

  • Challenges :
    • Disordered ethoxy groups : Common due to rotational freedom. Use PART instructions in SHELXL to model split positions .
    • Twinned crystals : Apply TWIN commands and Hooft statistics to refine twin domains .
  • Validation : Check R-factor convergence (<5% discrepancy) and validate geometry using CCDC Mercury’s bond-length/bond-angle tools .

Q. How can computational methods predict the reactivity and physicochemical properties of this compound?

  • QSPR models : Calculate logP and solubility using fragment-based approaches (e.g., XLogP3) .
  • Reactivity simulations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites .
  • Docking studies : Employ AutoDock Vina to predict binding modes with biological targets (e.g., cytochrome P450 enzymes) .

Q. What considerations are critical when designing bioactivity assays for this compound?

  • Target selection : Prioritize enzymes or receptors with known interactions with pyrazole derivatives (e.g., cyclooxygenase-2) .
  • Assay conditions :
    • Use pH 7.4 buffers to mimic physiological environments.
    • Include controls for autofluorescence if the compound has aromatic moieties .
  • Dose-response analysis : Perform IC₅₀ determinations using nonlinear regression (e.g., GraphPad Prism) .

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